An In-depth Technical Guide to the Synthesis of 2-[(Diphenylmethyl)thio]acetamide
An In-depth Technical Guide to the Synthesis of 2-[(Diphenylmethyl)thio]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-[(Diphenylmethyl)thio]acetamide, a crucial intermediate in the manufacturing of the central nervous system stimulant, Modafinil.[1][2][3][4][5] The document details various synthetic routes, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions.
Introduction
2-[(Diphenylmethyl)thio]acetamide, also known as 2-benzhydrylsulfanylacetamide, with CAS number 68524-30-1, is a stable, white powdery compound.[1] Its significance lies in its role as a direct precursor to Modafinil, which is used in the treatment of narcolepsy and other sleep disorders.[1][2] The synthesis of high-purity 2-[(Diphenylmethyl)thio]acetamide is a critical step in the overall production of Modafinil.[1] This guide explores the most common and efficient pathways for its preparation.
Core Synthesis Pathways
The synthesis of 2-[(Diphenylmethyl)thio]acetamide predominantly revolves around three main strategies, each with its own set of advantages and disadvantages regarding yield, purity, cost, and environmental impact.
Pathway 1: From 2-[(Diphenylmethyl)thio]acetic Acid via Esterification and Amidation
This is one of the most widely documented and industrially applied methods.[3][4][5][6][7] The process involves two main steps: the esterification of 2-[(diphenylmethyl)thio]acetic acid with an alcohol in the presence of an acid catalyst, followed by the amidation of the resulting ester with ammonia (B1221849). A significant advantage of this route is the ability to perform the reactions in-situ, without the need for isolating the intermediate ester, which simplifies the process and can increase overall yield.[3][5][7]
The general reaction scheme is as follows:
Caption: Pathway 1: Esterification followed by amidation.
Pathway 2: From Diphenylmethanol (B121723) and a Thio-source
This approach starts from the more readily available diphenylmethanol. Several variations exist within this pathway.
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Route 2a: Via Diphenylmethanethiol (B1345659) and Chloroacetic Acid. In this route, diphenylmethanol is first converted to diphenylmethanethiol by reacting with thiourea (B124793). The resulting thiol is then reacted with chloroacetic acid to form 2-[(diphenylmethyl)thio]acetic acid, which can then be converted to the final product as described in Pathway 1.[2] A drawback of this route is the multi-step process and the use of corrosive reagents like sulfuryl chloride if an acid chloride intermediate is formed.[2]
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Route 2b: Via Diphenylmethanethiol and Methyl Chloroacetate (B1199739). This variation also starts with the formation of diphenylmethanethiol from diphenylmethanol and thiourea. The thiol is then directly reacted with methyl chloroacetate to produce the methyl ester of 2-[(diphenylmethyl)thio]acetic acid, which is subsequently amidated with ammonia.[2]
-
Route 2c: Via Mercaptoacetic Acid. This more direct route involves the reaction of diphenylmethanol with mercaptoacetic acid to directly yield 2-[(diphenylmethyl)thio]acetic acid.[2] This simplifies the process by reducing the number of steps.
Caption: Pathway 2: Routes starting from Diphenylmethanol.
Pathway 3: Direct Thioalkylation of Haloacetamide
A less common but notable pathway involves the direct reaction of a benzhydryl thioformamidine salt with a haloacetamide, such as chloroacetamide.[8] This method can offer high yields and purity. The benzhydryl thioformamidine salt is typically prepared from the reaction of benzhydrol and thiourea in the presence of an acid like hydrogen bromide.[8][9]
Caption: Pathway 3: Direct thioalkylation of a haloacetamide.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the synthesis of 2-[(Diphenylmethyl)thio]acetamide via Pathway 1, which is the most extensively detailed in the literature.
Table 1: Reaction Conditions and Yields for Pathway 1
| Starting Material | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2-[(Diphenylmethyl)thio]acetic acid | Methanol (B129727) | Sulfuric Acid | Reflux, followed by amidation with ammonia gas | 90-95 | Not specified | [4] |
| 2-[(Diphenylmethyl)thio]acetic acid | Ethanol | Sulfuric Acid | Reflux, followed by amidation | 90-94 | 98 | [6] |
| 2-[(Diphenylmethyl)thio]acetic acid | n-Propanol | Sulfuric Acid | Reflux, followed by amidation | 90-94 | 97 | [6] |
| 2-[(Diphenylmethyl)thio]acetic acid | n-Butanol | Sulfuric Acid | Reflux, followed by amidation | 88-94 | Not specified | [4] |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of 2-[(Diphenylmethyl)thio]acetamide.
Protocol 1: Synthesis from 2-[(Diphenylmethyl)thio]acetic Acid using Methanol (Pathway 1)
This protocol is adapted from a patented process.[4][6]
Materials:
-
2-[(Diphenylmethyl)thio]acetic acid: 100 g
-
Methanol: 500 ml
-
Concentrated Sulfuric Acid: 20 ml
-
Ammonia gas
Procedure:
-
Dissolve 100 g of 2-[(diphenylmethyl)thio]acetic acid in 500 ml of methanol in a suitable reaction flask.
-
Carefully add 20 ml of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain reflux until the ester formation is complete, as monitored by Thin Layer Chromatography (TLC).
-
After completion of the esterification, cool the reaction mixture.
-
Bubble ammonia gas through the reaction mass at a pressure of 1.5-2 kg until the amidation is complete.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with water, and dry to obtain 2-[(diphenylmethyl)thio]acetamide.
Expected Yield: 90-95 g (90-95%).[4]
Protocol 2: Synthesis from 2-[(Diphenylmethyl)thio]acetic Acid using Ethanol (Pathway 1)
This protocol is a variation of Pathway 1 using a different alcohol.[6]
Materials:
-
2-[(Diphenylmethyl)thio]acetic acid: 5 g
-
Ethanol: 25 ml
-
Concentrated Sulfuric Acid: 1 ml
-
Methanol: 25 ml
-
Ammonia gas
Procedure:
-
Dissolve 5 g of 2-[(diphenylmethyl)thio]acetic acid in 25 ml of ethanol.
-
Add 1 ml of concentrated sulfuric acid.
-
Reflux the mixture until ester formation is complete (monitored by TLC).
-
Distill off the excess ethanol.
-
Add 25 ml of methanol to the residue.
-
Bubble ammonia gas through the mixture and stir until the reaction is complete.
-
Work-up as described in Protocol 1 to yield the final product.
Expected Yield: 4.5-4.7 g (90-94%).[6] Purity (HPLC): 98%.[6]
Conclusion
The synthesis of 2-[(Diphenylmethyl)thio]acetamide can be achieved through several viable pathways. The most common and industrially scalable method involves the esterification of 2-[(diphenylmethyl)thio]acetic acid followed by amidation. This route offers high yields and purity and can be performed in-situ to streamline the process. Alternative routes starting from diphenylmethanol provide flexibility in starting materials but may involve more steps or the use of harsher reagents. The choice of a specific synthetic pathway will depend on factors such as the availability of starting materials, desired purity, production scale, and environmental considerations. This guide provides the foundational knowledge for researchers and drug development professionals to select and optimize the synthesis of this key pharmaceutical intermediate.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 4. CA2514900A1 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 5. US20060128812A1 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 6. Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Eureka | Patsnap [eureka.patsnap.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN1753867A - The method for preparing benzhydryl thioacetamide - Google Patents [patents.google.com]
- 9. US20060160903A1 - Process for preparing benzhydrylthioacetamide - Google Patents [patents.google.com]
